Tiplaxtinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Study

Scientific Field: Microbiology

Summary of the Application: Tiplaxtinin has been identified as an effective cell division inhibitor, making it a promising candidate for antimicrobial studies.

Methods of Application/Experimental Procedures: In the study, a cell-based screening approach was used to identify Tiplaxtinin as a cell division inhibitor from a library with 250 compounds.

Results/Outcomes: Both in vitro and in vivo results reveal that Tiplaxtinin is able to disrupt dynamic assembly of FtsZ and Z-ring formation effectively.

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Scientific Field: Biochemistry

Tiplaxtinin exhibits significant biological activity by modulating various physiological processes:

- Antithrombotic Effects: It reduces thrombus formation in animal models by enhancing fibrinolysis.

- Anti-fibrotic Properties: By inhibiting PAI-1, tiplaxtinin may help mitigate tissue fibrosis, which is often associated with chronic diseases.

- Antitumor Activity: Studies suggest that tiplaxtinin can suppress tumor angiogenesis, thereby potentially limiting tumor growth and metastasis .

Tiplaxtinin has several notable applications:

- Cardiovascular Disease Treatment: It is being explored for its potential to reduce thrombotic events in patients at risk for cardiovascular diseases.

- Cancer Therapy: Due to its anti-tumor properties, it may serve as a therapeutic agent in oncology.

- Fibrosis Management: Its ability to inhibit PAI-1 suggests potential use in treating fibrotic diseases such as pulmonary fibrosis .

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Tiplaxtinin | Inhibits PAI-1 | Orally bioavailable; enhances apoptosis in VSMCs |

| ZK4044 | Inhibits PAI-1 | Different chemical structure; less studied |

| Aprotinin | Broad-spectrum protease inhibitor | Non-selective; used primarily in surgical settings |

| Serpin-derived inhibitors | Target various serpin family members | Broader application but less specificity for PAI-1 |

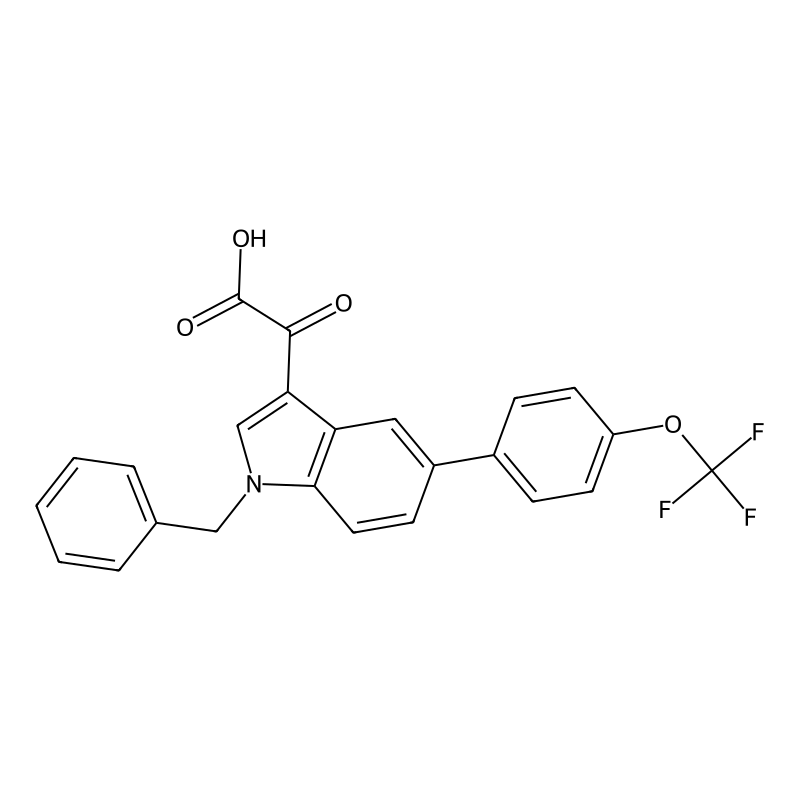

The core synthetic strategy centers on the construction of the indole oxoacetic acid framework, which forms the essential pharmacophore of Tiplaxtinin [3]. The molecular structure consists of a benzylated indole ring system substituted with a trifluoromethoxyphenyl group at the 5-position and an oxoacetic acid moiety at the 3-position [1] [4]. This specific substitution pattern was identified through medicinal chemistry approaches that systematically explored various structural modifications to optimize both potency and selectivity.

The synthetic methodology employs well-established organic chemistry principles, utilizing indole derivatives and benzyl halides as primary starting materials [5]. Key intermediates include N-benzylindole derivatives that serve as advanced synthetic precursors for the final compound [5]. The synthesis incorporates multiple chemical transformations, including alkylation reactions to introduce the benzyl substituent, cross-coupling reactions to install the trifluoromethoxyphenyl group, and acylation chemistry to introduce the oxoacetic acid functionality.

Coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed for amide bond formation when required [5]. Protecting group strategies utilizing tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups facilitate selective functional group manipulation during the synthetic sequence [5].

Palladium-catalyzed cross-coupling reactions represent a crucial component of the synthetic methodology, enabling the efficient introduction of the trifluoromethoxyphenyl substituent [5]. These reactions typically require elevated temperatures and inert gas atmospheres to maintain catalyst activity and prevent oxidative degradation of sensitive intermediates.

The choice of reaction solvents plays a critical role in achieving optimal yields and selectivity. Anhydrous conditions using solvents such as dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and toluene are employed depending on the specific transformation requirements [5]. Temperature control ranges from room temperature for sensitive coupling reactions to elevated temperatures of up to 100°C for more challenging transformations.

Large-Scale Preparation Protocols

The development of Tiplaxtinin for clinical applications necessitated the establishment of robust large-scale preparation protocols capable of producing material with consistently high purity and yield [6]. The scale-up process progresses through distinct phases, from laboratory-scale synthesis to commercial-scale manufacturing.

Laboratory-scale synthesis typically involves batch sizes ranging from 1 to 100 grams, focusing primarily on reaction optimization and safety assessment [6]. At this scale, glass reactors provide excellent visibility and control for reaction monitoring, while precise temperature control within ±2°C ensures reproducible results. Mechanical stirring systems are employed to maintain adequate mixing efficiency and mass transfer throughout the reaction vessels.

Pilot-scale operations encompass batch sizes from 0.1 to 10 kilograms, representing a critical intermediate step for process scalability assessment [6]. During this phase, the transition from glass to stainless steel reactors begins, requiring careful evaluation of material compatibility and cleaning protocols. The focus shifts toward manufacturing efficiency and cost optimization while maintaining stringent quality standards.

Commercial-scale manufacturing involves batch sizes ranging from 10 to 1000 kilograms, demanding sophisticated process control systems and automated monitoring capabilities [6]. Stainless steel reactors with advanced temperature control, agitation systems, and in-line analytical monitoring become essential for ensuring batch-to-batch consistency. Heat transfer considerations become increasingly important at larger scales, requiring careful reactor design and cooling systems.

Quality control measures intensify throughout the scale-up process, with in-process monitoring and comprehensive final testing protocols ensuring that each batch meets pharmaceutical specifications [6]. Typical yields decrease slightly with increasing scale due to handling losses and process constraints, ranging from 70-90% at laboratory scale to 60-80% at commercial scale.

The large-scale purification protocols emphasize solvent recovery and waste minimization to achieve environmental sustainability and cost effectiveness [6]. Recovery rates of 85-95% are typically achieved through optimized crystallization and chromatographic processes, with final product purity consistently exceeding 98%.

Chromatographic Purification Techniques

The purification of Tiplaxtinin relies heavily on chromatographic techniques that exploit the compound's specific physicochemical properties to achieve the high purity levels required for pharmaceutical applications [7] [6]. Multiple chromatographic approaches are employed depending on the scale of purification and the desired level of resolution.

High-Performance Liquid Chromatography (HPLC) represents the cornerstone of Tiplaxtinin purification strategies [7] [6]. Analytical HPLC employs C18 reverse-phase columns (4.6 × 150 mm, 5 μm particle size) with water/acetonitrile mobile phases containing 0.1% formic acid as a modifier [7]. The gradient elution profile optimizes separation efficiency while maintaining reasonable analysis times. Detection at 254 nm provides excellent sensitivity for monitoring compound purity and identifying impurities [7] [6].

Preparative HPLC scales up the analytical method using larger columns (19 × 150 mm, 5 μm particle size) with proportionally increased flow rates of 10-20 mL/min [7]. This technique proves particularly valuable for purifying research quantities of Tiplaxtinin and for isolating synthetic intermediates during method development phases [7].

Flash chromatography utilizing silica gel cartridges with 50 μm particle size provides rapid purification for moderate quantities of material [7] [8]. Hexane/ethyl acetate gradient systems offer excellent resolution of Tiplaxtinin from synthetic impurities, with flow rates ranging from 10-50 mL/min depending on column size and sample load [7]. Ultraviolet detection and thin-layer chromatography monitoring guide fraction collection and purity assessment.

Normal-phase chromatography using silica gel (230-400 mesh) enables large-scale purification through gravity or low-pressure techniques [7]. Hexane/ethyl acetate/dichloromethane solvent mixtures provide versatile separation conditions that can be optimized for specific impurity profiles. Thin-layer chromatography visualization allows real-time monitoring of separation progress and fraction purity.

Reverse-phase chromatography employing C18 bonded silica phases accommodates water/methanol/acetonitrile gradient systems that exploit the hydrophobic interactions of Tiplaxtinin's aromatic substituents [7]. Flow rates of 1-5 mL/min combined with ultraviolet and mass spectrometric detection provide comprehensive analytical information during purification processes.

Chiral HPLC techniques using specialized Chiralpak columns enable the resolution of potential enantiomeric impurities, although Tiplaxtinin itself does not contain stereogenic centers [7]. These methods prove valuable for analyzing chiral synthetic intermediates and ensuring the absence of unexpected chiral impurities in the final product.

The selection of appropriate chromatographic conditions requires careful consideration of Tiplaxtinin's solubility properties and stability profile [9]. The compound demonstrates excellent solubility in organic solvents such as dimethyl sulfoxide (43.94 mg/mL) and ethanol (43.94 mg/mL), enabling high sample loading on chromatographic columns [4] [10]. However, limited aqueous solubility necessitates the use of organic co-solvents or specialized formulation approaches for certain purification protocols.

Structural Verification Methods

The structural characterization of Tiplaxtinin employs a comprehensive array of analytical techniques to confirm molecular identity, purity, and stability [11] [12]. These verification methods provide essential information for pharmaceutical development and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for structural confirmation of Tiplaxtinin [13] [11]. Both one-dimensional proton (1H NMR) and carbon-13 (13C NMR) spectra are acquired using deuterated solvents such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) at field strengths of 400-600 MHz [13]. The complex aromatic substitution pattern of Tiplaxtinin generates characteristic chemical shift patterns that confirm the correct connectivity of the indole ring system, benzyl substituent, and trifluoromethoxyphenyl group.

Two-dimensional NMR techniques, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, provide detailed information about carbon-proton connectivity relationships [13] [11]. These advanced NMR methods prove particularly valuable for confirming the substitution pattern on the indole ring and verifying the attachment points of the various substituents.

High-Resolution Mass Spectrometry (HRMS) provides definitive molecular weight confirmation and fragmentation pattern analysis [11] [12]. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) techniques operate in both positive and negative ion modes to maximize analytical coverage [13] [11]. The molecular ion peak at m/z 439.38 confirms the expected molecular formula C24H16F3NO4 [1] [4].

Liquid Chromatography-Mass Spectrometry (LC-MS) combines chromatographic separation with mass spectrometric detection to provide both purity assessment and structural confirmation in a single analysis [13] [11]. C18 reverse-phase columns with gradient elution systems enable the separation of Tiplaxtinin from potential impurities while ESI-MS detection provides molecular weight and fragmentation information.

Infrared (IR) spectroscopy identifies characteristic functional groups present in the Tiplaxtinin structure [13] [11]. Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) techniques operating in the 4000-400 cm⁻¹ range detect carbonyl stretching frequencies from the oxoacetic acid moiety, aromatic C-H stretching modes, and C-F stretching vibrations from the trifluoromethoxy group.

Ultraviolet-Visible (UV-Vis) spectroscopy characterizes the chromophoric properties of Tiplaxtinin's extended aromatic system [13] [11]. Absorption measurements in the 200-800 nm wavelength range provide information about electronic transitions and enable the development of analytical methods for quantitative analysis.

Elemental analysis through combustion techniques confirms the elemental composition of purified Tiplaxtinin [13] [11]. Carbon, hydrogen, and nitrogen analysis (CHN) provides quantitative verification that the synthesized material matches the expected molecular formula within acceptable analytical tolerances.

X-ray crystallography represents the most definitive structural verification technique when suitable crystals can be obtained [13] [11]. Single crystal structure determination under low temperature and inert atmosphere conditions provides complete three-dimensional molecular geometry, including bond lengths, bond angles, and conformational preferences. This information proves invaluable for understanding structure-activity relationships and optimizing synthetic approaches.

The comprehensive structural verification protocol ensures that each batch of Tiplaxtinin meets the stringent purity and identity requirements necessary for pharmaceutical applications [12]. The combination of multiple analytical techniques provides redundant confirmation of molecular structure while detecting potential impurities that might arise from synthetic processes or degradation pathways.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Organismal systems

Complement and coagulation

SERPINE1 (PAI1) [HSA:5054] [KO:K03982]

Other CAS

Wikipedia

Dates

2: Hennan JK, Morgan GA, Swillo RE, Antrilli TM, Mugford C, Vlasuk GP, Gardell SJ, Crandall DL. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis. J Thromb Haemost. 2008 Sep;6(9):1558-64. doi: 10.1111/j.1538-7836.2008.03063.x. Epub 2008 Jul 4. PubMed PMID: 18624980.

3: Hennan JK, Elokdah H, Leal M, Ji A, Friedrichs GS, Morgan GA, Swillo RE, Antrilli TM, Hreha A, Crandall DL. Evaluation of PAI-039 [{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid], a novel plasminogen activator inhibitor-1 inhibitor, in a canine model of coronary artery thrombosis. J Pharmacol Exp Ther. 2005 Aug;314(2):710-6. Epub 2005 Apr 28. PubMed PMID: 15860572.